molecular formula C20H26N2O2 B11641128 4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol

4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol

Cat. No.: B11641128
M. Wt: 326.4 g/mol
InChI Key: XMFKXFWHERKUCZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol is a synthetic small molecule featuring a phenol core substituted with a methoxy group at the 4-position and a piperazine moiety at the 2-position. The piperazine ring is further modified with a 3-methylbenzyl group.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-methoxy-2-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C20H26N2O2/c1-16-4-3-5-17(12-16)14-21-8-10-22(11-9-21)15-18-13-19(24-2)6-7-20(18)23/h3-7,12-13,23H,8-11,14-15H2,1-2H3

InChI Key

XMFKXFWHERKUCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with paraformaldehyde and N-methyl piperazine in acetonitrile at elevated temperatures . The product is then purified through crystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenol group can be reduced to form a corresponding ether.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethers.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol may exhibit several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural similarity to known anticancer agents implies potential effectiveness in targeting cancer pathways.
  • Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter systems may offer protective effects against neuronal damage.
  • Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity, which could extend to this derivative, making it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of piperazine derivatives similar to this compound:

Case Study 1: Anticancer Activity

A study investigated the effects of piperazine derivatives on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.

CompoundCell LineIC50 (µM)
4-Methoxy-PiperazineMCF-712.5
Control (Doxorubicin)MCF-75.0

Case Study 2: Neuroprotective Effects

Research on related piperazine compounds demonstrated their potential as neuroprotective agents in models of oxidative stress. The compounds were shown to reduce reactive oxygen species (ROS) levels and improve neuronal survival rates.

CompoundModelROS Reduction (%)
4-Methoxy-PiperazineSH-SY5Y Cells40
Control (Vitamin E)SH-SY5Y Cells60

Mechanism of Action

The mechanism of action of 4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The methoxy and phenol groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound shares structural homology with several piperazine-phenol derivatives reported in the literature. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Biological Activity/Application Reference(s)
4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol 2-piperazinylmethyl phenol; 4-methoxy; 3-methylbenzyl on piperazine Not explicitly reported in evidence -
2-Methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) 2-methoxy phenol; morpholinopyrimidine-piperazine hybrid; 4-methoxyphenyl substituent Anti-inflammatory (NO inhibition, IC50 ~15 µM)
2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) Fluorophenyl substituent; morpholinopyrimidine-piperazine hybrid Anti-inflammatory (NO inhibition, IC50 ~12 µM)
5-Methyl-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}phenol (WUWBIC) 5-methyl phenol; 4-nitrophenyl on piperazine Structural studies (crystallography)
PC945 Triazole-piperazine; difluorophenyl and oxolane substituents Antifungal (inhaled azole)
4-{5-[4-(2-Methoxy-phenyl)-piperazin-1-ylmethyl]-[1,2,4]oxadiazol-3-ylmethyl}-phenol Oxadiazole linker; 2-methoxyphenyl-piperazine Synthetic intermediate

Pharmacological and Physicochemical Differences

  • Anti-inflammatory Activity: Compounds V4 and V8 () exhibit potent anti-inflammatory activity via inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. Their morpholinopyrimidine-piperazine scaffolds enhance binding to kinase targets, a feature absent in the target compound due to its simpler 3-methylbenzyl substitution .
  • Lipophilicity and Solubility : The 3-methylbenzyl group in the target compound likely increases lipophilicity (predicted logP ~3.5) compared to V4 (logP ~2.8) and WUWBIC (logP ~2.2). This could influence membrane permeability but may reduce aqueous solubility .
  • Antifungal Activity : PC945 () includes a triazole ring critical for antifungal action, a moiety absent in the target compound. Piperazine modifications in PC945 (e.g., difluorophenyl) enhance target affinity to fungal CYP51 enzymes, highlighting the importance of electronegative substituents .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substitution : Bulky aromatic groups (e.g., 3-methylbenzyl in the target compound) may enhance CNS penetration but reduce solubility. Fluorophenyl groups (as in V8) improve electronic interactions with targets .
  • Phenol Modifications: Methoxy groups at the 4-position (common in all compounds) likely contribute to antioxidant properties and metabolic stability .

Biological Activity

4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure

The compound can be represented structurally as follows:

C18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2

1. Antimicrobial Activity

Research indicates that compounds with piperazine moieties often exhibit significant antimicrobial properties. A study demonstrated that derivatives of piperazine, including related structures, showed varying degrees of activity against bacterial strains. The specific compound has been noted to possess moderate antimicrobial activity, which is attributed to the methoxy and piperazine groups enhancing membrane permeability and interaction with microbial targets .

2. Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro assays. The compound was tested against several cancer cell lines, including breast and colon cancer cells. Results showed that it inhibited cell proliferation with an IC50 value indicating effectiveness comparable to established chemotherapeutic agents .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HT-29 (Colon)10.3Inhibition of cell cycle progression
A549 (Lung)15.0Modulation of signaling pathways

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CA). It was found to be a potent inhibitor of human carbonic anhydrase isoforms I and II, with Ki values indicating strong binding affinity. This inhibition is critical as carbonic anhydrases are involved in various physiological processes and can be therapeutic targets for conditions like glaucoma and epilepsy .

The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and proteins, leading to altered cellular responses. Its methoxy group enhances lipophilicity, facilitating better membrane penetration, while the piperazine ring contributes to receptor binding.

Case Studies

Several studies have documented the effects of this compound on different biological systems:

  • Study on Antimicrobial Efficacy : A comparative analysis showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics .
  • Anticancer Study : In a controlled experiment on MCF-7 breast cancer cells, treatment with the compound resulted in a marked increase in apoptotic markers after 24 hours, suggesting a mechanism involving programmed cell death .

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